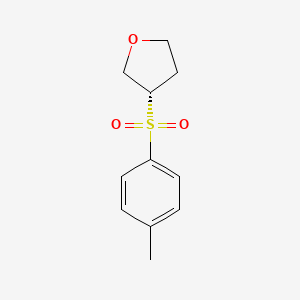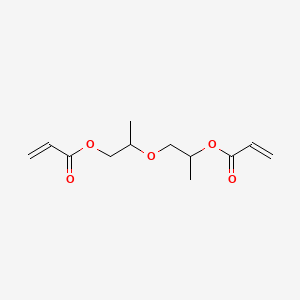
AlPhos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AlPhos is a complex organophosphorus compound known for its unique structural properties and potential applications in various fields. This compound features a phosphane group bonded to a highly substituted cyclohexadienyl ring, which is further connected to adamantyl and tetrafluorophenyl groups. The presence of these bulky substituents imparts significant steric hindrance, making it an interesting subject for research in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AlPhos typically involves multi-step organic reactions. One common method includes the reaction of 1-adamantylphosphine with a substituted cyclohexadienyl precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
AlPhos can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Coupling Reactions: It can be used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while coupling reactions produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, AlPhos is used as a ligand in various catalytic processes. Its bulky structure provides steric protection to the catalytic center, enhancing the selectivity and efficiency of the reactions.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. It may also be investigated for its biological activity and potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique structural properties make it suitable for applications in material science, including the development of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which AlPhos exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The phosphane group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The bulky substituents provide steric hindrance, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-adamantyl)-butyl-phosphane: Similar in structure but lacks the tetrafluorophenyl and methoxy groups.
Di(1-adamantyl)phosphino-1,3,5-triphenyl-1H-1,4-bipyrazole: Another phosphane compound with different substituents on the phosphane group.
Uniqueness
The uniqueness of AlPhos lies in its highly substituted cyclohexadienyl ring and the presence of multiple bulky groups. These structural features impart significant steric hindrance, making it a valuable ligand in catalysis and a subject of interest in material science research.
Eigenschaften
IUPAC Name |
bis(1-adamantyl)-[6-(4-butyl-2,3,5,6-tetrafluorophenyl)-6-methoxy-2-phenyl-1,3,5-tri(propan-2-yl)cyclohexa-2,4-dien-1-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69F4OP/c1-9-10-16-40-45(53)47(55)44(48(56)46(40)54)51(57-8)42(31(4)5)23-41(30(2)3)43(39-14-12-11-13-15-39)52(51,32(6)7)58(49-24-33-17-34(25-49)19-35(18-33)26-49)50-27-36-20-37(28-50)22-38(21-36)29-50/h11-15,23,30-38H,9-10,16-22,24-29H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKMAGODDEQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2(C(=CC(=C(C2(C(C)C)P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C(C)C)C(C)C)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69F4OP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)

![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)








![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)

